![molecular formula C23H18N4O3S B2663709 N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide CAS No. 958720-67-7](/img/structure/B2663709.png)
N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide” is a complex organic compound. It contains several functional groups and rings, including a furan ring, an imidazole ring, and a quinazolinone ring .
Molecular Structure Analysis
The compound contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . It also contains an imidazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms .
Scientific Research Applications
Enzyme Inhibition and Cancer Chemotherapy
N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide derivatives have been studied for their potential in inhibiting enzymes like NQO2 (NRH: quinone oxidoreductase 2), which is significant in cancer chemotherapy. Non-symmetrical furan amidines, closely related to this compound, have shown potent inhibition of NQO2. Such studies help in understanding the structure-activity relationship and could lead to the development of new cancer treatments (Alnabulsi et al., 2018).
Antimalarial and Antiprotozoal Properties
This class of compounds has been explored for its antimalarial properties. Research indicates that certain analogues, including those with a furan ring, exhibit potent inhibitory effects on the growth of Plasmodium falciparum, a parasite responsible for malaria. This suggests a potential application of these compounds in antimalarial drug development (Ismail et al., 2021).
Anticancer Activity
Studies have also focused on the anticancer activity of derivatives of N-[(furan-2-yl)methyl]-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide. Compounds in this family have been tested against various cancer cell lines, showing promising results. For instance, some derivatives demonstrated significant activity against colon, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal properties of these compounds are another area of interest. Various derivatives have shown considerable activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal strains like Aspergillus niger and Candida albicans. This highlights the potential of these compounds in developing new antimicrobial and antifungal agents (Baviskar et al., 2013).
Applications in Molecular Docking and Computational Studies
These compounds have been utilized in computational and pharmacological studies, especially in molecular docking against targets like epidermal growth factor receptor (EGFR), tubulin, and cyclooxygenase-2 (COX-2). Such research aids in understanding their binding mechanisms and potential efficacy in treating various diseases (Faheem, 2018).
properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N4O3S/c28-19(24-13-16-9-6-12-30-16)14-31-23-25-18-11-5-4-10-17(18)21-26-20(22(29)27(21)23)15-7-2-1-3-8-15/h1-12,20H,13-14H2,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTHVVTWEWHRBPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

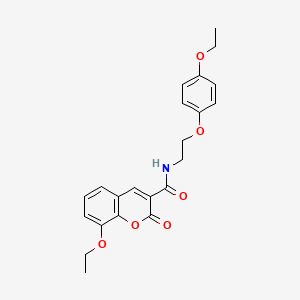
![diethyl 2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2663628.png)
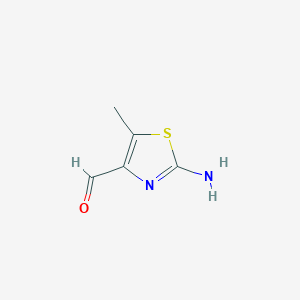

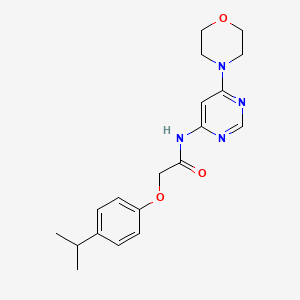
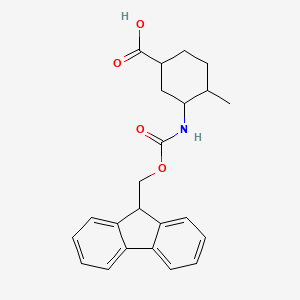
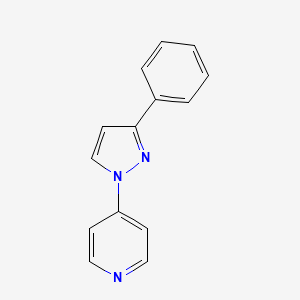

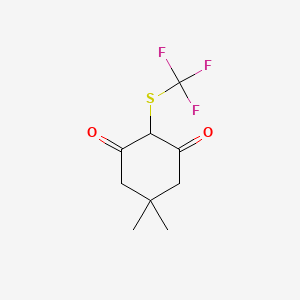
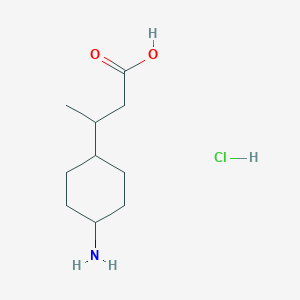
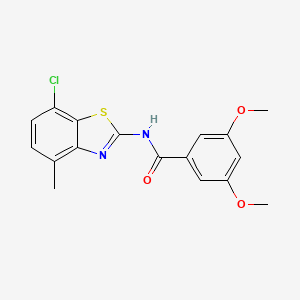
![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.5]octane-4-carboxylate;hydrochloride](/img/structure/B2663646.png)

![4-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2663648.png)